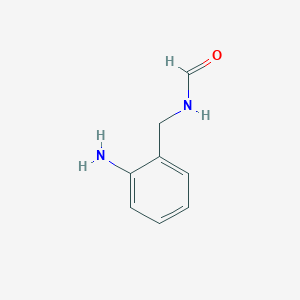

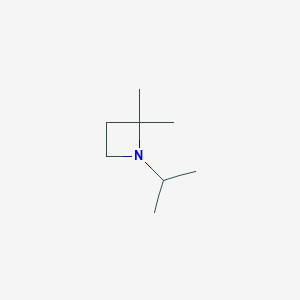

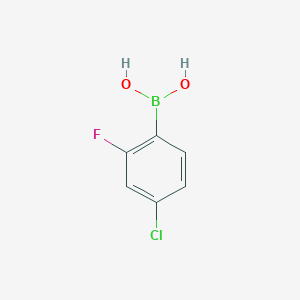

![molecular formula C10H10F3NO2 B067032 3-氨基-3-[4-(三氟甲基)苯基]丙酸 CAS No. 180263-44-9](/img/structure/B67032.png)

3-氨基-3-[4-(三氟甲基)苯基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as 4-(3-Amino-2-carboxy phenyl) butanoic acid, involves several steps including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, highlighting the complexity and versatility of synthetic approaches to similar structures (Yuan Guo-qing, 2013). Such methodologies can be adapted for the synthesis of 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid, emphasizing the importance of selecting appropriate reactions and conditions for the desired end product.

Molecular Structure Analysis

Studies on compounds with similar structural features, like 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, have provided insights into their crystal and molecular structures through X-ray analysis, revealing specific spatial arrangements and conformations (K. Koyano et al., 1986). These analyses are crucial for understanding the three-dimensional arrangement of atoms within 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid and its implications for reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid derivatives are central to their application in medicinal chemistry and materials science. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative condensation between carboxylic acids and amines, demonstrating the reactivity of trifluoromethyl groups in facilitating bond formation (Ke Wang et al., 2018).

科学研究应用

抗癌应用

肉桂酸衍生物,包括苯丙酸类似物,因其抗肿瘤特性而被广泛研究。这些化合物在药物研究中作为传统和合成抗肿瘤剂都显示出显着的潜力。在过去的二十年中,对肉桂酰衍生物的关注激增,强调了它们的抗癌功效,展示了苯丙酸衍生物在癌症治疗中的治疗前景 (De, Baltas, & Bedos-Belval, 2011).

神经保护作用

咖啡酸 (CA),苯丙酸家族的另一个成员,表现出相当大的神经保护作用,特别是在阿尔茨海默病 (AD) 模型中。研究强调了 CA 通过其抗氧化、抗炎机制以及干扰 β-淀粉样蛋白形成、聚集和神经毒性的能力来对抗 AD 的潜力 (Habtemariam, 2017).

心血管保护

绿原酸 (CGA),一种与苯丙酸相关的突出酚酸化合物,表现出心脏保护、抗炎和抗氧化活性。它调节脂质代谢和葡萄糖调节,在管理心血管疾病、糖尿病和肥胖症方面提供潜在的治疗益处 (Naveed et al., 2018).

抗菌和抗病毒特性

氨基-1,2,4-三唑衍生物,可以由相关的苯丙酸化合物合成,已在创造农业产品、药物和高能材料中找到应用,在抗菌和抗病毒应用中显示出广泛的用途 (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

在功能材料和药物递送中的应用

苯丙酸衍生物在功能材料的开发中也扮演着至关重要的角色,包括用于生物医学应用的仿生粘合材料。这些材料模拟贻贝蛋白的抗湿粘附能力,为它们在伤口愈合贴片、组织密封剂和止血材料中的使用开辟了道路 (Ryu, Hong, & Lee, 2015).

作用机制

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is suggested that the trifluoromethyl group (-cf3) in the molecule could potentially lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .

Result of Action

It is suggested that the compound could potentially exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

属性

IUPAC Name |

3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDRZHVLIRZFQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377573 |

Source

|

| Record name | 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180263-44-9 |

Source

|

| Record name | 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

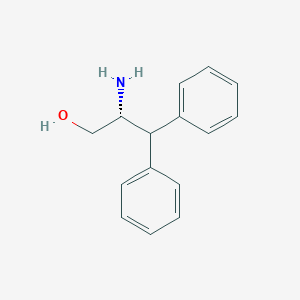

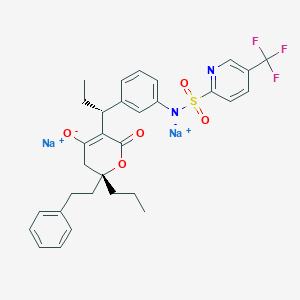

![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)

![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)

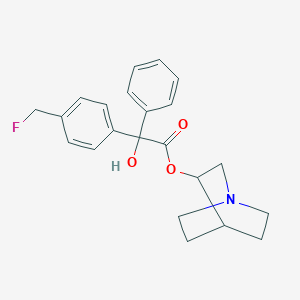

![2-acetamido-4-methyl-N-[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]pentanamide](/img/structure/B66965.png)